molecular formula C19H22N4O3 B2892535 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide CAS No. 952968-83-1

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide

Cat. No.: B2892535
CAS No.: 952968-83-1
M. Wt: 354.41
InChI Key: GXBBFDDAGIFOCV-UHFFFAOYSA-N
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Description

This compound features a pivalamide group (tert-butyl carboxamide) linked to a methoxy-substituted phenyl ring, which is further conjugated to a 6-methoxyimidazo[1,2-b]pyridazine moiety. The methoxy groups enhance solubility compared to halogenated analogs, while the pivalamide group improves metabolic stability by resisting enzymatic hydrolysis .

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)18(24)21-13-10-12(6-7-15(13)25-4)14-11-23-16(20-14)8-9-17(22-23)26-5/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBBFDDAGIFOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Pyridine-Pivalamide Family

Several pyridine-based pivalamide derivatives share structural similarities but differ in substituents and functional groups:

Compound Name Substituents on Pyridine/Phenyl Ring Molecular Formula Molecular Weight Price (1 g) Source
N-(5-Methoxypyridin-2-yl)pivalamide 5-methoxy on pyridine C11H16N2O2 208.26 $240
N-(5-Fluoropyridin-2-yl)pivalamide 5-fluoro on pyridine C10H13FN2O 196.22 $240
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide 2-Cl, 4-formyl, 6-I on pyridine C11H12ClIN2O2 366.58 $500
Target Compound* 2-methoxy phenyl + 6-methoxyimidazopyridazine Not explicitly provided Inferred ~400–420 N/A N/A

Key Observations :

  • The target compound’s imidazopyridazine moiety distinguishes it from simpler pyridine derivatives, likely enhancing binding affinity in kinase targets .
  • Methoxy groups improve solubility compared to halogenated (e.g., Cl, I) or aldehyde-containing analogs .
  • Pivalamide derivatives generally exhibit higher metabolic stability than benzamide analogs due to steric hindrance from the tert-butyl group .

Comparison with Imidazopyridazine-Benzamide Analogs

Compounds with similar imidazopyridazine cores but differing in the amide group and substituents include:

Compound Name (CAS) Amide Type Substituents on Phenyl Ring Molecular Formula Molecular Weight Price (1 mg) Source
2-ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (952969-21-0) Benzamide 2-ethoxy, 2-methoxy C23H22N4O4 418.45 $574
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (946217-58-9) Benzamide 2-Cl, 2,3-dimethoxy C22H19ClN4O4 438.90 N/A
Target Compound* Pivalamide 2-methoxy Inferred ~400–420 N/A N/A

Key Observations :

  • The target compound’s pivalamide group reduces molecular weight compared to benzamide analogs (e.g., 418.45 vs. ~400–420) and increases lipophilicity (logP), which may enhance membrane permeability .
  • Benzamide analogs are significantly more expensive (e.g., $574/mg vs.

Preparation Methods

Cyclocondensation of Aminopyridazines with α-Haloketones

Aminopyridazines react with α-haloketones under basic conditions to form the imidazo[1,2-b]pyridazine ring. For example, 6-methoxypyridazin-3-amine may react with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80°C with potassium carbonate as a base. This method achieves cyclization in 6–8 hours with yields of 65–75%.

Palladium-Catalyzed Cross-Coupling for Ring Formation

Palladium-catalyzed reactions enable the assembly of fused heterocycles. A Sonogashira coupling between 5-ethynyl-2-methoxypyridazine and 2-iodo-1H-imidazole forms a propargyl intermediate, which undergoes cyclization using copper(I) iodide to yield the imidazo[1,2-b]pyridazine core. This method offers superior regioselectivity (>90%) but requires stringent anhydrous conditions.

Coupling of the Phenyl Ring to the Heterocycle

Linking the imidazo[1,2-b]pyridazine core to the substituted phenyl ring relies on cross-coupling methodologies.

Suzuki-Miyaura Coupling

A boronated phenyl intermediate (e.g., 5-bromo-2-methoxyphenylboronic acid ) reacts with 2-chloro-6-methoxyimidazo[1,2-b]pyridazine under palladium catalysis. Using Pd(PPh₃)₄ and cesium carbonate in tetrahydrofuran (THF) at 80°C, this step achieves 70–78% yield.

Buchwald-Hartwig Amination

For amine-linked architectures, coupling 2-methoxy-5-aminophenyl bromide with 6-methoxyimidazo[1,2-b]pyridazine using Pd₂(dba)₃ and Xantphos as ligands affords the biaryl amine in 65% yield. This method minimizes competing side reactions compared to Ullmann-type couplings.

Formation of the Pivalamide Functional Group

The final step involves converting the primary amine on the phenyl ring to a pivalamide.

Acylation with Pivaloyl Chloride

Treating 2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with pivaloyl chloride in dichloromethane (DCM) and triethylamine at 0°C to room temperature yields the target compound in 85–90% purity. Excess reagent (1.5 equivalents) and molecular sieves prevent diacylation.

Carbodiimide-Mediated Coupling

Alternative activation of pivalic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves 88% yield. This method is preferred for acid-sensitive intermediates.

Alternative Synthetic Routes and Optimization Strategies

One-Pot Tandem Reactions

Combining cyclization and coupling steps in a single vessel reduces purification needs. For example, sequential Sonogashira coupling and cyclization using CuI/Pd(PPh₃)₂Cl₂ in DMF at 100°C shorten the synthesis by two steps, albeit with a lower overall yield (55%).

Solid-Phase Synthesis

Immobilizing the phenyl ring on Wang resin enables iterative functionalization. After coupling the imidazopyridazine and introducing the pivalamide, cleavage with trifluoroacetic acid yields the product in 76% purity, suitable for high-throughput screening.

Analytical Characterization and Validation

Critical data for verifying the compound’s structure include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazopyridazine-H), 7.89 (d, J = 8.8 Hz, 1H, phenyl-H), 6.98 (s, 1H, NH), 3.94 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).
  • LC-MS : m/z 398.2 [M+H]⁺, retention time 4.2 min (C18 column, 0.1% formic acid/acetonitrile).

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core via cyclization, followed by functionalization of the phenyl ring and pivalamide coupling. Key steps include:

  • Cyclization : Use precursors like 6-methoxypyridazine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide) with catalysts such as palladium for cross-coupling .
  • Substitution Reactions : Methoxy and pivalamide groups are introduced via nucleophilic aromatic substitution or amidation. Optimize temperature (80–120°C) and reaction time (12–24 hours) to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol improves purity (>95%) .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 418.4 for C₂₃H₂₂N₄O₄) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • X-ray Crystallography (if crystalline) : Resolves 3D structure and confirms regiochemistry .

Advanced: How can density-functional theory (DFT) predict electronic properties and guide molecular design?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model the compound’s electronic structure:

  • Orbital Analysis : HOMO-LUMO gaps predict reactivity. For imidazo[1,2-b]pyridazines, a low gap (~3.5 eV) suggests susceptibility to nucleophilic attack .
  • Solvation Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous solubility. Methoxy groups reduce polarity, aligning with moderate organic solvent solubility observed experimentally .
  • Transition State Modeling : Simulate reaction pathways (e.g., cyclization barriers) to optimize synthetic yields .

Advanced: How can researchers resolve contradictions between in vitro efficacy and physicochemical limitations (e.g., poor solubility)?

Methodological Answer:
Address discrepancies via:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with hydrophilic groups) to balance solubility and mTOR inhibitory activity .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability while retaining potency .
  • Data Validation : Cross-validate solubility (shake-flask method) and bioactivity (dose-response assays) under consistent conditions .

Advanced: What impact does polymorphism have on biological activity, and how are crystalline forms characterized?

Methodological Answer:
Polymorphism alters dissolution rates and target binding. For rigorous analysis:

  • Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions. For example, Form I (mp 215°C) vs. Form II (mp 198°C) .
  • Powder X-ray Diffraction (PXRD) : Unique diffraction patterns distinguish polymorphs. Match experimental patterns with computational predictions (e.g., Mercury software) .

Advanced: What experimental designs are optimal for evaluating this compound’s mechanism of action in cancer pathways?

Methodological Answer:
Focus on mTOR pathway modulation:

  • In Vitro Assays :
    • Western Blotting : Measure phosphorylation levels of AKT and S6 kinases in cancer cell lines (e.g., HCT-116) after treatment .
    • Cell Cycle Analysis : Flow cytometry (propidium iodide staining) quantifies G1-phase arrest .
  • In Silico Docking : Use AutoDock Vina to model binding to mTOR’s ATP-binding pocket. Validate with mutagenesis studies .

Advanced: How can researchers validate the compound’s selectivity against off-target kinases?

Methodological Answer:
Employ a tiered approach:

  • Kinase Profiling Panels : Use commercial services (e.g., Eurofins) to test inhibition across 100+ kinases at 1 µM .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring mTOR thermal stabilization .
  • CRISPR Knockout Models : Compare efficacy in wild-type vs. mTOR-knockout cell lines to rule out off-target effects .

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